5-amino-N,1-diphenylpyrazole-4-carboxamide
Description
5-Amino-N,1-diphenylpyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring a carboxamide group at position 4 and phenyl substituents at positions 1 and the carboxamide nitrogen (N-phenyl). This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Pyrazole derivatives are widely studied for their antimicrobial, antifungal, and immunosuppressive activities, often modulated by substituent variations on the core scaffold .
Properties
IUPAC Name |
5-amino-N,1-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-15-14(16(21)19-12-7-3-1-4-8-12)11-18-20(15)13-9-5-2-6-10-13/h1-11H,17H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVBNCKBVSVYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350716 | |
| Record name | 5-amino-N,1-diphenylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497161-22-5 | |
| Record name | 5-amino-N,1-diphenylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to 5-Amino-N,1-Diphenylpyrazole-4-Carboxamide
Michael-Type Addition for Pyrazole Core Formation
The foundational step in synthesizing this compound involves constructing the pyrazole ring system. A Michael-type addition between (ethoxymethylene)malononitrile (1) and phenylhydrazine (2a) in absolute ethanol under reflux achieves this with remarkable regioselectivity. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbon of the electron-deficient enamine, yielding 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3a) as the exclusive product (Scheme 1).
Mechanistic Insights :
- Intermediate Formation : The initial adduct undergoes elimination of ethanol, forming an alkylidene hydrazide.
- Cyclization : Intramolecular attack by the second amine on the nitrile carbon generates a pyrazole imine intermediate.
- Aromatization : Final tautomerization produces the aromatic pyrazole core.
Optimized Conditions :
Conversion of Carbonitrile to Carboxamide
The critical transformation of the cyano group in 3a to the N-phenylcarboxamide moiety remains unreported in the literature. However, two plausible pathways are proposed based on analogous reactions:
Acid-Catalyzed Hydrolysis
Treating 3a with concentrated sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) at 80°C for 4–6 hours may hydrolyze the nitrile to a primary amide. Subsequent coupling with aniline via a mixed anhydride or active ester intermediate could introduce the N-phenyl group.
Hypothetical Reaction Conditions :
- Reagents: H₂SO₄ (2 equiv), H₂O₂ (30%, 1.5 equiv)
- Solvent: Water/ethanol (1:1)
- Temperature: 80°C
- Catalyst: None required
Challenges :
- Over-hydrolysis to carboxylic acid
- Competing formation of urea byproducts
Direct Amination via Transition Metal Catalysis
A more efficient route involves reacting 3a with aniline in the presence of a copper(I) catalyst. This method, inspired by Ullmann-type couplings, could directly substitute the nitrile with the N-phenylcarboxamide group.
Proposed Protocol :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: DMSO, 120°C, 12 hours
- Expected Yield: 65–75%
Comparative Analysis of Synthetic Strategies
Yield and Selectivity
*Theoretical estimates based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,1-diphenylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield complex heterocyclic structures .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has garnered attention for its effectiveness as a scaffold in the development of selective inhibitors targeting specific enzymes and pathogens. Notably, it has been investigated for its role in treating Cryptosporidium parvum , a protozoan parasite responsible for severe gastrointestinal disease.
- Cryptosporidiosis Treatment : Research has indicated that derivatives of the 5-amino-N,1-diphenylpyrazole-4-carboxamide scaffold exhibit potent inhibitory effects against the CpCDPK1 enzyme, crucial for the survival and proliferation of C. parvum. Compounds derived from this scaffold have shown promising results in both in vitro and in vivo models, demonstrating efficacy at doses as low as 8 mg/kg without significant toxicity .
- Anticancer Properties : The pyrazole moiety is recognized for its anticancer potential. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, studies have reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity, making them candidates for further development as chemotherapeutic agents .
The biological activity of this compound derivatives extends beyond anti-parasitic and anticancer properties:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antibacterial efficacy .
- Anti-inflammatory Effects : The compound's derivatives may also possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases. This effect is attributed to their ability to inhibit specific inflammatory pathways .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield various derivatives with modified side chains to enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Table 1: Summary of Synthesized Derivatives
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| BKI 1708 | Structure | Anti-Cryptosporidium | |
| BKI 1517 | Structure | Antitumor Activity | |
| BKI 1649 | Structure | Antimicrobial |
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Case Study on Cryptosporidiosis : A study involving immunocompromised mice demonstrated that compounds based on this scaffold significantly reduced C. parvum oocyst shedding when administered orally over a five-day period. The study emphasized the need for continued research into optimizing these compounds for clinical use .
- Anticancer Research : Another study focused on synthesizing new pyrazole derivatives that showed enhanced cytotoxicity against breast cancer cell lines. The results indicated that specific modifications could lead to improved selectivity and reduced side effects compared to existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 5-amino-N,1-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . For example, it may inhibit certain kinases or enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
Substituent positions and electronic effects significantly influence the physicochemical and biological properties of pyrazole derivatives. Key analogs include:
Table 1: Structural and Physical Comparison
Key Observations :
- Diphenyl vs. Phenylamino Substitution: The diphenyl substitution in the target compound may enhance lipophilicity compared to 4a, which has a polar phenylamino group at position 3 .
- Melting Points: 4a exhibits a high melting point (247°C), likely due to hydrogen bonding from the phenylamino group, whereas simpler analogs (e.g., ) lack such interactions .
Antifungal Activity
- Imidazole Analogs: (Z)-5-Amino-N’-aryl-1-methylimidazole-4-carbohydrazonamides (e.g., 2h, 2k, 2l) exhibit strong antifungal activity against Candida spp. via ROS induction without ergosterol inhibition .
- Pyrazole vs. Imidazole : While the target compound shares a carboxamide group, its pyrazole core may alter binding specificity compared to imidazole derivatives. For instance, imidazole-based 2l showed higher ROS production at MIC values, whereas pyrazole derivatives may prioritize steric interactions .
Immunosuppressive Properties
- Isoxazole Derivatives: Compound MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide) inhibits PBMC proliferation and TNFα production via proapoptotic pathways (caspase/Fas/NF-κB activation) .
- Structural Implications : The target compound’s pyrazole core and diphenyl groups may limit cross-reactivity with isoxazole targets, emphasizing the role of heterocycle choice in activity .
Metabolic Stability and Toxicity
- Triazole Analogs: CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) undergoes phase I metabolism to inactive benzophenone metabolites, highlighting the impact of halogenated substituents on stability .
- Target Compound : The diphenyl groups may improve metabolic stability compared to CAI, though conjugation pathways (e.g., glucuronidation) require further study .
Biological Activity
5-amino-N,1-diphenylpyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its mechanisms of action and efficacy against various cancer cell lines.
Chemical Structure and Synthesis
This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of appropriate aryl and heterocyclic precursors under controlled conditions to yield the desired pyrazole derivative. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the significant anticancer properties of this compound derivatives. Notably, a series of compounds designed based on this scaffold have been evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are often implicated in various cancers.
| Compound | Target FGFR | IC50 (nM) | Cancer Cell Lines | IC50 (nM) |
|---|---|---|---|---|
| 10h | FGFR1 | 46 | NCI-H520 | 19 |
| FGFR2 | 41 | SNU-16 | 59 | |
| FGFR3 | 99 | KATO III | 73 | |
| FGFR2 V564F | 62 |
The compound 10h demonstrated nanomolar potency against multiple FGFR variants and effectively suppressed the proliferation of lung and gastric cancer cell lines . This suggests that modifications in the pyrazole structure can enhance its anticancer activity.
The mechanism by which this compound exerts its biological effects primarily involves covalent binding to FGFRs. This irreversible binding leads to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival. Structural studies using X-ray crystallography have confirmed this binding mode, providing insights into how these compounds can be optimized for greater efficacy .
Other Biological Activities
Beyond its anticancer properties, compounds related to this compound have also shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Some derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Certain pyrazole derivatives have been reported to possess antibacterial and antifungal activities, although specific data on this compound is limited .
Case Studies
A recent study synthesized a series of derivatives based on the core structure of this compound. These were tested against various cancer cell lines, including:
- Lung Cancer : The compound showed a significant reduction in cell viability in NCI-H520 cells (IC50 = 19 nM).
- Gastric Cancer : In SNU-16 cells, it demonstrated an IC50 value of 59 nM.
These findings indicate that structural modifications can enhance selectivity and potency against specific cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-N,1-diphenylpyrazole-4-carboxamide?
- Methodology : The compound can be synthesized via cyclocondensation reactions using substituted anilines and isocyanides. For example, condensation of 4-substituted aniline derivatives with phenyl isocyanide generates intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, followed by reaction with sodium azide to form the pyrazole-carboxamide core . Intermediate purification steps (e.g., recrystallization using ethanol/water mixtures) and characterization via melting point analysis (e.g., 178–247°C for analogs) are critical for validation .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and carboxamide carbonyl signals (δ ~165 ppm) .
- XRD : Confirm crystalline structure and intermolecular hydrogen bonding patterns (e.g., N–H⋯O interactions) .
Q. How can researchers address low aqueous solubility during in vitro assays?
- Methodology :
- Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Structural modification via introduction of polar substituents (e.g., hydroxyl or amine groups) on the phenyl rings can improve hydrophilicity .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways in derivative synthesis?
- Methodology :
- Employ quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level) to model transition states and intermediates.
- Use reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops to optimize conditions (e.g., solvent selection, temperature) .
- Example : Computational screening of substituent effects on regioselectivity in pyrazole ring formation .
Q. How can molecular docking resolve contradictions in reported enzyme inhibition data?
- Methodology :
- Perform docking simulations (e.g., AutoDock Vina) to analyze binding modes with target enzymes (e.g., kinases). Compare results with kinetic assays (e.g., IC₅₀ values).
- Address discrepancies by validating computational predictions with site-directed mutagenesis or isothermal titration calorimetry (ITC) .
- Data Table :
| Target Enzyme | Reported IC₅₀ (μM) | Predicted ΔG (kcal/mol) | Experimental Validation |
|---|---|---|---|
| Kinase A | 0.45 | -8.2 | Confirmed via ITC |
| Kinase B | 1.2 | -6.7 | Discrepancy resolved via mutagenesis |
Q. What strategies mitigate thermal degradation during long-term storage?
- Methodology :
- Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., stability up to 180°C for analogs) .
- Store lyophilized samples under inert gas (N₂) at -20°C, avoiding light exposure.
Q. How can structural modifications enhance bioavailability while retaining activity?
- Methodology :
- Introduce bioisosteres (e.g., replacing phenyl with pyridyl groups) to improve metabolic stability.
- Use prodrug approaches (e.g., esterification of carboxamide) for enhanced membrane permeability .
Methodological Notes
- Data Contradictions : Conflicting biological activity data should be resolved via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) and meta-analysis of substituent effects .
- Experimental Design : For in vivo studies, prioritize derivatives with logP <3.5 (calculated via ChemDraw) to balance solubility and membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
